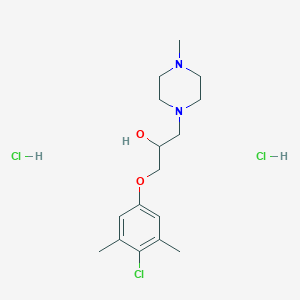
(4-nitrophenyl)(pentafluorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl)(pentafluorophenyl)amine, commonly known as NPFPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPFPA is a highly reactive and versatile compound that can be used in various fields of study, including organic chemistry, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of NPFPA is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. NPFPA can react with various functional groups, including primary and secondary amines, thiols, and hydroxyl groups. The covalent bonds formed between NPFPA and target molecules can lead to the inhibition of enzyme activity, protein degradation, and cell death.
Biochemical and Physiological Effects:
NPFPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that NPFPA can inhibit the activity of various enzymes, including proteases and kinases. In vivo studies have shown that NPFPA can induce cell death in cancer cells and inhibit viral replication. However, the physiological effects of NPFPA on humans are not fully understood, and further studies are needed to assess its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
NPFPA has several advantages for lab experiments, including its high reactivity, stability, and versatility. NPFPA can react with various functional groups, making it a useful reagent for the synthesis of various compounds. However, NPFPA has some limitations, including its potential toxicity and the need for careful handling. NPFPA should be handled with care, and appropriate safety measures should be taken to avoid exposure.
Orientations Futures
There are several future directions for the study of NPFPA. One potential direction is the development of new drugs targeting various diseases, including cancer and viral infections. NPFPA has shown promising results in preclinical studies, and further studies are needed to assess its potential as a therapeutic agent. Another potential direction is the study of NPFPA as a probe for protein-ligand interactions and enzyme kinetics. NPFPA has unique properties that make it a useful tool for studying biochemical processes. Overall, NPFPA has significant potential for various applications in scientific research, and further studies are needed to fully explore its properties and potential.
Méthodes De Synthèse
NPFPA can be synthesized through a simple and efficient process that involves the reaction of pentafluorobenzene and 4-nitroaniline. The reaction is catalyzed by palladium and takes place under mild conditions. The resulting product is a yellow crystalline solid that is highly pure and stable. The synthesis method of NPFPA is well-established, and the compound can be produced in large quantities with high yield.
Applications De Recherche Scientifique
NPFPA has been extensively studied for its potential applications in various fields of research. In organic chemistry, NPFPA is used as a versatile reagent for the synthesis of various compounds, including amino acids, peptides, and heterocycles. In biochemistry, NPFPA is used as a probe to study protein-ligand interactions and enzyme kinetics. In medicinal chemistry, NPFPA is used as a lead compound for the development of new drugs targeting various diseases, including cancer and viral infections.
Propriétés
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O2/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-1-3-6(4-2-5)19(20)21/h1-4,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLXEIUTPLQBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5135400.png)
![7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5135401.png)

![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5135405.png)




![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5135444.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5135450.png)
![2-amino-7-methyl-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5135467.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5135469.png)
